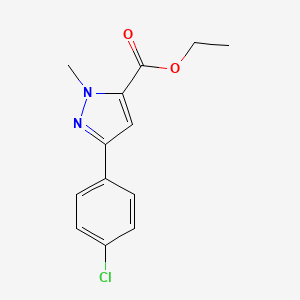
(6-Cyclopentyloxy-pyridin-3-yl)methanol
Overview
Description
“(6-Cyclopentyloxy-pyridin-3-yl)methanol” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “(6-Cyclopentyloxy-pyridin-3-yl)methanol” consists of a pyridin-3-yl group attached to a methanol group via an oxygen atom, and a cyclopentyl group attached to the pyridin-3-yl group via another oxygen atom .Scientific Research Applications
Methanol as a Chemical Marker for Insulating Paper Degradation
A comprehensive literature review highlights methanol's role as a chemical marker in assessing solid insulation condition within power transformers. This application stems from methanol's identification in oil-immersed insulating papers during thermal aging tests. The review discusses analytical methods for methanol determination in transformer oil, kinetic studies linking methanol generation to cellulose degradation, and the utility of methanol in monitoring cellulosic insulation degradation. This use showcases methanol's significance beyond simple chemical synthesis, highlighting its application in electrical engineering and maintenance (Jalbert et al., 2019).
Methanol Synthesis and Applications
Methanol synthesis, particularly through liquid-phase processes, is reviewed, emphasizing its role as a basic chemical with extensive industrial applications. The review covers catalysts, kinetics, and the potential of methanol as a clean-burning fuel or a fuel additive. This insight into methanol's versatile applications underscores its importance in the chemical industry and renewable energy sectors (Cybulski, 1994).
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes provides a foundation for understanding drug-drug interactions and metabolism. This study could be relevant for investigating how different compounds, including potentially "(6-Cyclopentyloxy-pyridin-3-yl)methanol", interact with liver enzymes, affecting drug metabolism and pharmacokinetics (Khojasteh et al., 2011).
properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-8-9-5-6-11(12-7-9)14-10-3-1-2-4-10/h5-7,10,13H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHZLVLXNJVIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyclopentyloxy-pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid hydrochloride](/img/structure/B1453463.png)
![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)


![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)




